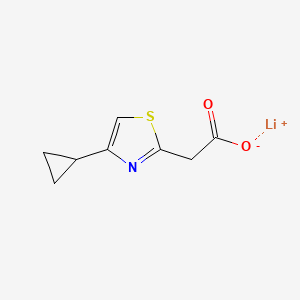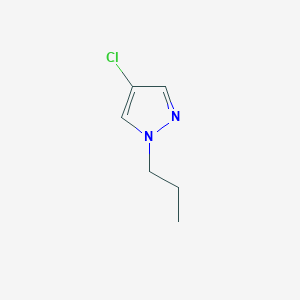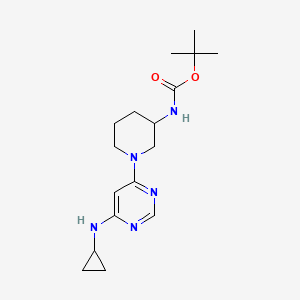![molecular formula C18H19N3O2S B2919925 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1796969-40-8](/img/structure/B2919925.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The benzoxazole ring is fused to a piperidine ring, another type of heterocycle, through a methylene bridge . The molecule also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings, including a benzoxazole ring and a piperidine ring . These rings are connected through a methylene bridge . The compound also features a thiophene ring and a carboxamide group .Aplicaciones Científicas De Investigación
Antipsychotic Potential
Research has shown that heterocyclic carboxamides, including compounds structurally related to "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide", exhibit promising antipsychotic properties. These compounds have been evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating potent in vivo activities comparable to established antipsychotic agents. Such studies indicate their potential utility as backup compounds to existing antipsychotic medications, highlighting their importance in addressing psychiatric disorders (Norman et al., 1996).
Analgesic and Anti-inflammatory Properties
Further research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, compounds which share a similar heterocyclic framework, has demonstrated significant analgesic and anti-inflammatory activities. These studies suggest the broader applicability of such compounds in treating pain and inflammation, contributing to the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Molecular Interaction and Pharmacophore Modeling
Investigations into the molecular interactions of related antagonists with cannabinoid receptors provide valuable insights into the structural requirements for receptor binding and activity. These studies, focusing on molecular conformation and three-dimensional quantitative structure-activity relationships (QSAR), aid in understanding the pharmacophore models of cannabinoid receptor ligands and contribute to the rational design of new therapeutic molecules (Shim et al., 2002).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel heterocyclic compounds, including those incorporating thiophene-3-carboxamide moieties, are pivotal in the discovery of new drugs with potential biological activities. Such research efforts encompass the development of new synthetic methodologies and the exploration of the chemical space around thiophene carboxamides, which could lead to the identification of compounds with improved pharmacological profiles (Mohareb et al., 2004).
Mecanismo De Acción
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and GRK-5 affects the G-protein-coupled receptor signaling pathway . This pathway plays a crucial role in various physiological processes, including the regulation of cardiovascular function .
Result of Action
The inhibition of GRK-2 and GRK-5 by this compound can potentially lead to therapeutic effects in the treatment of cardiovascular disease . .
Propiedades
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(14-7-10-24-12-14)19-11-13-5-8-21(9-6-13)18-20-15-3-1-2-4-16(15)23-18/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFBSZBEHGRDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)



![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2919849.png)


![1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2919853.png)





